

N-Methyl-2-nitrobenzenesulfonamide synthesis from 2-nitrobenzenesulfonyl chloride

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Compound of Interest

Compound Name: *N-Methyl-2-nitrobenzenesulfonamide*

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An In-Depth Technical Guide to the Synthesis of **N-Methyl-2-nitrobenzenesulfonamide** from 2-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **N-Methyl-2-nitrobenzenesulfonamide**, a valuable intermediate in organic synthesis. The primary method detailed herein is the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This reaction is a standard procedure for forming sulfonamides and is widely applicable.^{[1][2]}

The 2-nitrobenzenesulfonyl (nosyl) group is significant in synthetic chemistry, often employed as a protecting group for amines due to its facile cleavage under mild conditions. Understanding its formation is crucial for its application in multi-step syntheses.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of **N-Methyl-2-nitrobenzenesulfonamide**. The data is based on established protocols for similar sulfonamide formations.^[3]

Parameter	Value	Unit	Molar Ratio	Notes
Reactants				
2-Nitrobenzenesulfonyl Chloride	10.0	g	1.0	Limiting reagent.
45.1	mmol			
Methylamine (40% in H ₂ O)	4.28	mL	1.1	A slight excess of the amine is used to ensure complete reaction.
49.6	mmol			
Triethylamine	6.93	mL	1.1	Acts as a base to neutralize the HCl byproduct.
49.6	mmol			
Solvent				
Dichloromethane (DCM)	100	mL	-	Anhydrous conditions are recommended for optimal yield. [4]
Reaction Conditions				
Temperature	0 to 25	°C	-	Initial cooling controls the exothermic reaction.
Reaction Time	2 - 4	hours	-	Progress can be monitored by Thin Layer

Chromatography
(TLC).[4]

Product				
N-Methyl-2-nitrobenzenesulfonamide	~9.4	g	-	Theoretical yield is 9.75 g.
Yield				
Crude Yield	~95	%	-	Before purification.
Purified Yield	85 - 90	%	-	After recrystallization.

Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of a similar 2-nitrobenzenesulfonamide.[3]

Materials:

- 2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)
- Methylamine (40% solution in water, 4.28 mL, 49.6 mmol)
- Triethylamine (6.93 mL, 49.6 mmol)
- Dichloromethane (DCM), anhydrous (100 mL)[4]
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

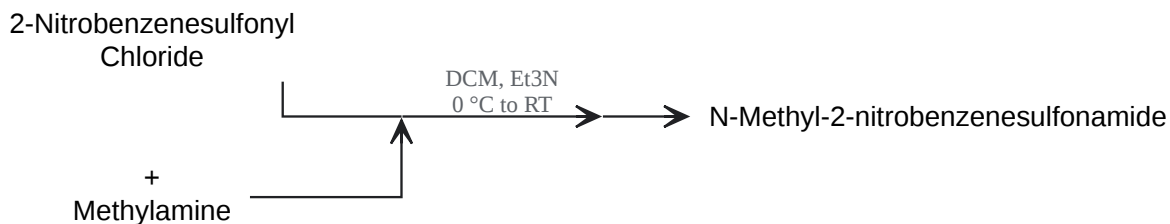
- Ethyl acetate
- Hexane

Procedure:

- **Reaction Setup:** A 250-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar and a nitrogen gas inlet. The flask is charged with 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and anhydrous dichloromethane (100 mL).
- **Addition of Reagents:** The resulting mixture is stirred and cooled in an ice-water bath to 0 °C. Triethylamine (6.93 mL, 49.6 mmol) is added, followed by the dropwise addition of the aqueous methylamine solution (4.28 mL, 49.6 mmol) over 5-10 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 2-4 hours. The reaction progress should be monitored by TLC.[\[4\]](#)
- **Work-up:** Upon completion, the reaction is quenched by adding 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- **Washing:** The organic layer is washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[\[4\]](#)[\[5\]](#) This washing sequence removes excess amine, triethylamine hydrochloride, and any remaining acidic or basic impurities.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[\[3\]](#)[\[4\]](#)
- **Purification:** The crude **N-Methyl-2-nitrobenzenesulfonamide** can be purified by recrystallization. The crude solid is dissolved in a minimal amount of hot ethyl acetate and then hexane is added until turbidity is observed. Cooling the solution will afford the purified product as crystals.[\[3\]](#) The crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

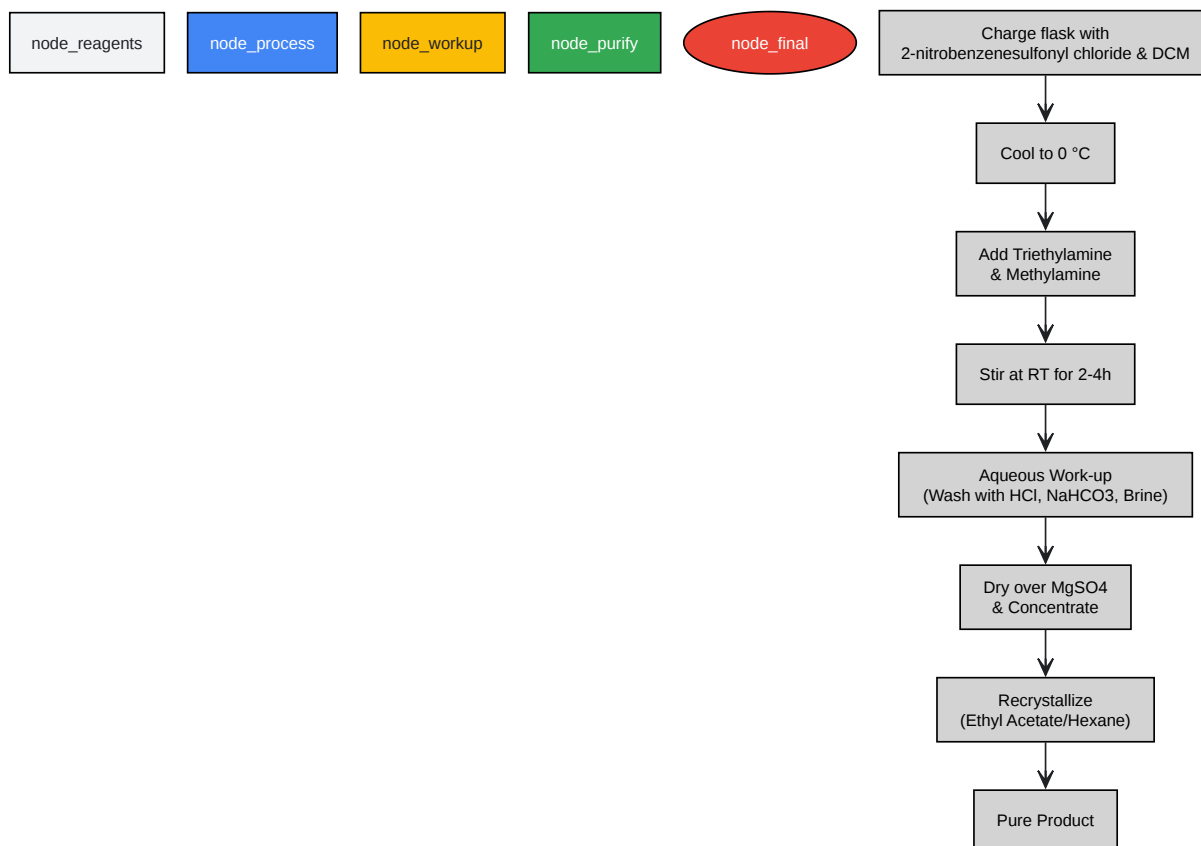
Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis.



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Caption: Reaction scheme for the synthesis of **N-Methyl-2-nitrobenzenesulfonamide**.



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Caption: Generalized experimental workflow for the synthesis and purification.

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